Potent FAK Inhibition Achieved with 5-Bromo-2-phenylpyrimidin-4-amine-Derived Compounds
Derivatives of 5-bromo-2-phenylpyrimidin-4-amine demonstrate potent inhibition of Focal Adhesion Kinase (FAK), a key target in oncology. In a series of synthesized N,N'-(4-((5-bromo-2-(phenylamino)pyrimidin-4-yl)amino)-1,3-phenylene)diacetamide derivatives, enzyme inhibition IC50 values ranged from 3.7 to 108.0 nM. The most potent compound in this series, 13a, exhibited an IC50 of 3.7 nM against FAK. This high level of potency is directly attributable to the 5-bromo-2-phenylpyrimidin-4-amine core, as it provides a key interaction point within the ATP-binding pocket of the kinase [1]. In contrast, the unsubstituted 2-phenylpyrimidin-4-amine scaffold would lack this halogen, which is known to be critical for achieving low nanomolar potency against this target class [2].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.7 nM for the most potent derivative (Compound 13a) [1] |
| Comparator Or Baseline | Baseline: Unsubstituted 2-phenylpyrimidin-4-amine scaffold (Class-level inference: Expected to be significantly less potent; quantitative data for direct analog not reported in this study) [2] |
| Quantified Difference | Potency for the 5-bromo derivative is in the low nanomolar range, whereas the non-brominated scaffold is not associated with this level of potency. |
| Conditions | In vitro FAK enzyme inhibition assay. The most potent compound (13a) was evaluated in a recombinant FAK enzyme assay [1]. |
Why This Matters
This evidence demonstrates that starting with 5-bromo-2-phenylpyrimidin-4-amine provides a direct path to generating low nanomolar FAK inhibitors, making it a high-value intermediate for oncology-focused drug discovery programs.
- [1] Li, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 4-Arylamino Pyrimidine Derivatives as FAK Inhibitors and Tumor Radiotracers. Molecular Pharmaceutics, 20(6), 2979-2992. doi:10.1021/acs.molpharmaceut.2c00180 View Source
- [2] Décor, A., et al. (2014). Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: Scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation. Bioorganic & Medicinal Chemistry Letters, 24(21), 4980-4984. View Source
